N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-31(28,29)23-12-11-21(25-26-23)18-7-4-8-19(13-18)24-22(27)15-30-20-10-9-16-5-2-3-6-17(16)14-20/h2-14H,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJHUMYEQLGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is formed through cyclization reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Coupling with Phenyl and Naphthalen-2-yloxy Groups: The phenyl and naphthalen-2-yloxy groups are coupled to the pyridazine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the naphthalen-2-yloxy moiety, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Reduced forms of the pyridazine or naphthalen-2-yloxy groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide vs. N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(phenoxy)acetamide: The presence of the naphthalen-2-yloxy group in the former provides unique electronic and steric properties compared to the phenoxy group in the latter.
This compound vs. N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(benzyloxy)acetamide: The naphthalen-2-yloxy group offers different hydrophobic interactions compared to the benzyloxy group, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CB-839 (Telaglenastat)
- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
- Key Differences :
- Replaces the methylsulfonyl group with a trifluoromethoxyphenylacetamide side chain.
- Incorporates a thiadiazole ring linked to a butyl spacer.
- Pharmacology : A clinical-stage glutaminase inhibitor with demonstrated antitumor activity in combination therapies (e.g., with 2-PMPA) .
- Molecular Weight : 571.57 g/mol .
Compound 200 (Patent Example)
- Structure : (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(naphthalen-2-yl)acetamide .
- Key Differences :
- Contains an indazole-pyridine core instead of pyridazine.
- Features a hydroxyalkyne substituent and difluorophenyl group.
- Relevance : Highlights the role of naphthalene-acetamide motifs in kinase inhibitors .
Serotonin-Naproxen Hybrid (Compound 4)
- Structure : N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
- Key Differences :
- Replaces pyridazine with an indole-methoxynaphthalene system.
- Lacks sulfonyl or electron-withdrawing groups.
- Pharmacology : Combines NSAID (naproxen) and serotonin moieties for dual anti-inflammatory/neuromodulatory effects .
Thieno-Pyrimidinone Analog
- Structure: 2-[[3-(2-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide .
- Key Differences: Thieno-pyrimidinone core instead of pyridazine. Includes a sulfanyl linker.
- Relevance : Demonstrates naphthalene-acetamide’s versatility in heterocyclic drug design .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural formula.
Biological Activity
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridazine moiety : A six-membered aromatic ring with two nitrogen atoms.
- Methylsulfonyl group : Enhances lipophilicity and may influence biological interactions.
- Naphthalen-2-yloxy group : Provides additional aromatic character, potentially affecting binding to biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.48 g/mol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for this compound in oncology .
- Anti-inflammatory Properties : The methylsulfonyl group is known to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in disease pathways, similar to other benzamide derivatives.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Binding : The structural features enhance binding affinity to target proteins, which may alter their activity and lead to therapeutic effects.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. Results indicated that derivatives with similar structures demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of the naphthalene moiety in enhancing biological activity .
Study 2: Anti-inflammatory Effects
Research conducted on methylsulfonyl-containing compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also reduce inflammation through similar mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3-(trifluoromethyl)phenyl)-benzamide | Anticancer | Trifluoromethyl enhances lipophilicity |
| 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide | Anti-inflammatory | Methoxy group alters electronic properties |
| N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide | Enzyme inhibition | Triazole ring adds heteroatom interactions |
Q & A
Q. What are the recommended synthetic routes for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
- Step 1 : Substitution reactions to introduce the methylsulfonyl group to pyridazine (e.g., using methanesulfonyl chloride under alkaline conditions).
- Step 2 : Coupling the pyridazine intermediate with a phenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Step 3 : Acetamide formation via condensation of the phenyl intermediate with naphthalen-2-yloxy acetic acid using condensing agents like EDCI or DCC .
- Optimization : Control reaction temperature (60–80°C for substitution), solvent polarity (DMF or THF for coupling), and stoichiometric ratios (1:1.2 for nucleophilic substitution) to maximize yield (≥75%) and purity (≥95%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify aromatic proton environments (e.g., pyridazine protons at δ 8.2–8.5 ppm) and acetamide carbonyl signals (δ ~167 ppm) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities from incomplete substitution or condensation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS: 446.1182) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine -NMR with -NMR and 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., naphthyloxy vs. phenyl protons) .
- Isotopic Labeling : Use deuterated solvents (DMSO-d) to eliminate solvent interference in NMR .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of the sulfonyl-pyridazine linkage and acetamide conformation .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can results be validated?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays (IC determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
- Validation : Replicate assays in triplicate, include positive controls (e.g., imatinib for kinase inhibition), and use ANOVA for statistical significance (p < 0.05) .
Q. What strategies enhance the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Lipophilicity Modulation : Introduce electron-donating groups (e.g., methoxy) to the naphthyloxy moiety to improve logP (target: 2–3) while maintaining solubility via sulfonyl groups .
- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify vulnerable sites (e.g., pyridazine ring) and stabilize via fluorination or methyl substitution .
- Prodrug Design : Convert the acetamide to a carbamate prodrug for enhanced oral bioavailability .
Data Contradiction Analysis
Q. How should conflicting data on reaction yields from different synthetic protocols be addressed?
- Methodological Answer :
- Variable Identification : Compare solvent systems (e.g., DMF vs. THF in coupling steps) and catalyst loadings (e.g., 5 mol% Pd(PPh) vs. 10 mol%) .
- Reproducibility Testing : Repeat reactions under standardized conditions (controlled humidity, inert atmosphere) to isolate environmental factors .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., desulfonated intermediates) and adjust purification protocols (e.g., silica gel vs. preparative HPLC) .
Structural and Mechanistic Insights
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridazine sulfonyl group) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- QSAR Modeling : Develop models using MOE or Schrödinger to correlate substituent effects (e.g., naphthyloxy vs. phenyloxy) with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
